Tri(ethylene glycol) dinonanoate
Overview
Description
Tri(ethylene glycol) dinonanoate is an organic compound with the molecular formula C24H46O6. It is a clear liquid that is almost insoluble in water but soluble in most organic solvents. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(ethylene glycol) dinonanoate is synthesized through the esterification of triethylene glycol with nonanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of triethylene glycol dinonanoate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Tri(ethylene glycol) dinonanoate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, triethylene glycol dinonanoate can be hydrolyzed to produce triethylene glycol and nonanoic acid.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce various oxidation products, depending on the specific conditions and reagents used.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Triethylene glycol and nonanoic acid.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Products with substituted functional groups.
Scientific Research Applications
Tri(ethylene glycol) dinonanoate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins to improve their flexibility and durability.
Biology: Investigated for its potential use in biological systems as a carrier for drug delivery due to its solubility in organic solvents.
Medicine: Explored for its potential use in medical devices and drug formulations to enhance the properties of the materials used.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives
Mechanism of Action
The mechanism of action of triethylene glycol dinonanoate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in materials that are more pliable and durable. The molecular targets and pathways involved in its action are related to its interaction with polymer chains and its ability to modify their physical properties .
Comparison with Similar Compounds
Similar Compounds
- Triethylene glycol diacetate
- Triethylene glycol bisheptanoate
- Triethylene glycol dipelargonate
Comparison
Tri(ethylene glycol) dinonanoate is unique among similar compounds due to its specific ester groups derived from nonanoic acid. This gives it distinct properties such as higher molecular weight and specific solubility characteristics. Compared to triethylene glycol diacetate, for example, triethylene glycol dinonanoate has a higher boiling point and different solubility profile, making it suitable for different applications .
Properties
IUPAC Name |
2-[2-(2-nonanoyloxyethoxy)ethoxy]ethyl nonanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O6/c1-3-5-7-9-11-13-15-23(25)29-21-19-27-17-18-28-20-22-30-24(26)16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQXQCCAPASFJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861719 | |
Record name | Ethylenebis(oxyethylene) dinonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106-06-9 | |
Record name | Nonanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylenebis(oxyethylene) dinonanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylenebis(oxyethylene) dinonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenebis(oxyethylene) dinonanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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